4-Deoxypyridoxine

Descripción general

Descripción

Desoxipiridoxina, también conocido como 4-desoxipiridoxina, es un derivado de la piridoxina (vitamina B6). Es un antagonista de la vitamina B6, lo que significa que inhibe la acción de la vitamina B6. Este compuesto ha sido estudiado por sus efectos en varios procesos biológicos, incluida su posible toxicidad para los embriones en desarrollo y su capacidad para suprimir el sistema inmunitario al inducir la deficiencia de vitamina B6 .

Métodos De Preparación

La desoxipiridoxina se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de la piridoxina con reactivos específicos para eliminar el grupo hidroxilo en la posición 4. La ruta sintética generalmente implica el uso de grupos protectores y condiciones de reacción específicas para garantizar la eliminación selectiva del grupo hidroxilo sin afectar otros grupos funcionales en la molécula . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando reacciones químicas similares pero optimizadas para obtener mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La desoxipiridoxina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la desoxipiridoxina puede conducir a la formación de derivados de piridoxal o piridoxamina.

Aplicaciones Científicas De Investigación

Cellular Viability and Islet Transplantation

Overview : Recent studies have highlighted the role of 4-deoxypyridoxine in enhancing the viability of isolated pancreatic islets, which is crucial for successful islet transplantation in type 1 diabetes treatment.

- Mechanism : this compound inhibits sphingosine-1-phosphate lyase (SPL), leading to increased levels of sphingosine-1-phosphate (S1P). This modulation helps protect insulinoma cell lines from chemically induced apoptosis and maintains the viability of isolated pancreatic islets during ex vivo culture .

- Case Study : In a study examining the effects of various agents on pancreatic islet viability, this compound was shown to significantly reduce apoptosis in insulinoma cells and improve islet survival for at least 18 hours when added to culture media . This suggests potential therapeutic applications in improving outcomes for diabetic patients undergoing islet transplantation.

Developmental Biology

Overview : The effects of this compound on embryonic development have been investigated, particularly regarding collagen solubilization and cross-linking.

- Mechanism : When administered to chick embryos, this compound increases the solubilization of collagen from leg bones. This effect indicates that it acts as a lathyrogen, reducing cross-linking in developing tissues by inhibiting lysyl oxidase activity .

- Case Study : A study demonstrated that injecting this compound into 13-day chick embryos resulted in a significant increase in collagen solubilization compared to controls. The activity of lysyl oxidase was also notably reduced, affirming the compound's role in connective tissue development and its potential implications for understanding developmental disorders .

Microbiological Applications

Overview : In microbiology, this compound has been used to study vitamin B6 homeostasis and its metabolic pathways in bacterial models.

- Mechanism : The compound disrupts vitamin B6 homeostasis in Escherichia coli by inhibiting the uptake of vitamin B6 and affecting PLP-dependent enzyme activities. This inhibition leads to toxic effects under certain conditions, revealing insights into bacterial metabolism .

- Case Study : Research involving E. coli K12 strains showed that exposure to this compound resulted in pleiotropic phenotypes due to competitive inhibition of PdxK kinase activity. This study provided valuable data on how bacterial cells respond to vitamin B6 antagonists and their potential use as tools for genetic analysis .

Data Summary

| Application Area | Key Findings | Implications |

|---|---|---|

| Cellular Viability | Enhances viability of pancreatic islets by inhibiting SPL | Potential therapeutic use in diabetes treatment through improved islet transplantation outcomes |

| Developmental Biology | Increases collagen solubilization; reduces lysyl oxidase activity | Insights into connective tissue development and related disorders |

| Microbiology | Disrupts vitamin B6 homeostasis; induces toxicity in E. coli | Useful for studying metabolic pathways and genetic analysis |

Mecanismo De Acción

La desoxipiridoxina ejerce sus efectos inhibiendo competitivamente las enzimas involucradas en el metabolismo de la vitamina B6. Esta inhibición conduce a una disminución en la concentración de vitamina B6 activa (fosfato de piridoxal) en el cuerpo. La reducción en los niveles de vitamina B6 afecta varias vías metabólicas, incluidas las involucradas en el metabolismo de los aminoácidos, la síntesis de neurotransmisores y la función inmunitaria .

Comparación Con Compuestos Similares

La desoxipiridoxina es única entre los antagonistas de la vitamina B6 debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:

Piridoxina: El compuesto parental, que es una forma activa de vitamina B6.

Piridoxal: Otra forma activa de vitamina B6, involucrada en varias reacciones enzimáticas.

Piridoxamina: Una forma de vitamina B6 que participa en el metabolismo de los aminoácidos.

La capacidad de la desoxipiridoxina para inhibir las enzimas dependientes de la vitamina B6 la convierte en una herramienta valiosa para estudiar el papel de la vitamina B6 en varios procesos biológicos.

Actividad Biológica

4-Deoxypyridoxine (4dPN) is a well-known antimetabolite of vitamin B6, which plays a crucial role in various biological processes. This article explores the biological activity of 4dPN, focusing on its mechanisms of action, effects on different organisms, and potential therapeutic applications.

This compound acts primarily as an antagonist to vitamin B6, disrupting the homeostasis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The compound inhibits PLP-dependent enzymes and affects the uptake of pyridoxine in bacterial systems. Research indicates that 4dPN's toxicity is mediated through multiple pathways, including:

- Inhibition of PLP-dependent enzyme activity : 4dPN phosphate (4dPNP) inhibits enzymes that require PLP as a cofactor, leading to metabolic disturbances in organisms like Escherichia coli and Salmonella enterica .

- Disruption of vitamin B6 uptake : The compound prevents the accumulation of pyridoxine, exacerbating deficiencies in vitamin B6 .

1. Escherichia coli

Studies using E. coli K12 have shown that 4dPN is toxic under conditions where vitamin B6 homeostasis is compromised. The compound's toxicity stems from its inability to serve as a vitamin B6 source, leading to growth inhibition in auxotrophic strains .

2. Chick Embryos

In embryonic studies, injection of 4dPN into 13-day chick embryos resulted in increased solubilization of collagen from leg bones. This effect suggests that 4dPN may function as a lathyrogen, decreasing collagen cross-linking by inhibiting lysyl oxidase activity . Specifically, lysyl oxidase activity was reduced to 74% compared to controls after treatment with 4dPN, indicating significant impact on connective tissue development.

Antibacterial Activity

Recent research has synthesized quaternary ammonium derivatives of this compound, revealing promising antibacterial properties against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 2 μg/mL, demonstrating superior efficacy compared to traditional antiseptics like miramistin . However, these derivatives were ineffective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Case Study: Genetic Analysis in Salmonella

A genetic analysis utilizing this compound highlighted its role in understanding coenzyme A metabolism in Salmonella enterica. The study revealed that metabolic perturbations induced by 4dPN can elucidate connections between PLP and other essential metabolic pathways .

Summary Table of Biological Activities

Propiedades

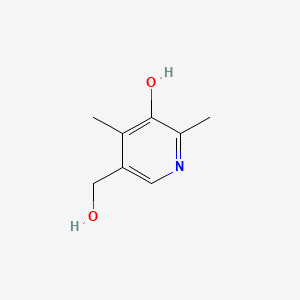

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWAYISKWGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-51-6 (hydrochloride) | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209849 | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-67-6 | |

| Record name | Deoxypyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESOXYPYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.